molecular formula C17H23FN2O3 B2766381 N-[(3,4-Dimethoxyphenyl)methyl]-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320174-14-7

N-[(3,4-Dimethoxyphenyl)methyl]-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2766381
CAS No.: 2320174-14-7
M. Wt: 322.38
InChI Key: NKBQHLYGWKYPFW-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)methyl]-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound that belongs to the class of bicyclic amides. This compound features a unique structure with a bicyclo[3.2.1]octane core, which is fused with a fluorine atom and a dimethoxyphenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-Dimethoxyphenyl)methyl]-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3,4-Dimethoxyphenyl)methyl]-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(3,4-Dimethoxyphenyl)methyl]-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,4-Dimethoxyphenyl)methyl]-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its specific combination of functional groups and the presence of a fluorine atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c1-22-15-6-3-11(7-16(15)23-2)10-19-17(21)20-13-4-5-14(20)9-12(18)8-13/h3,6-7,12-14H,4-5,8-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBQHLYGWKYPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2C3CCC2CC(C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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